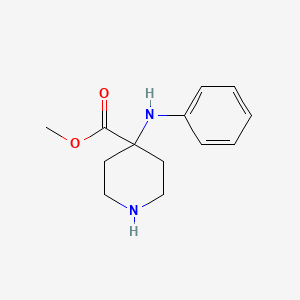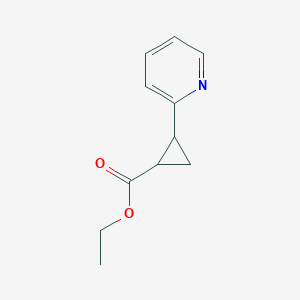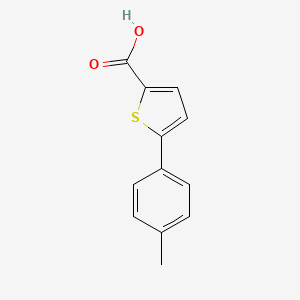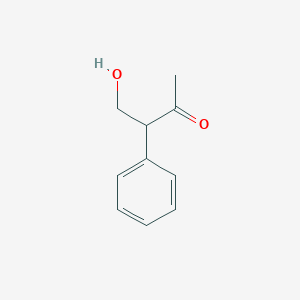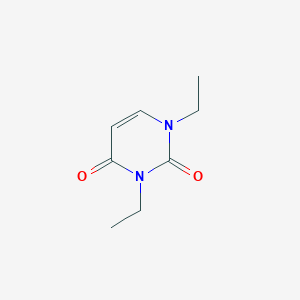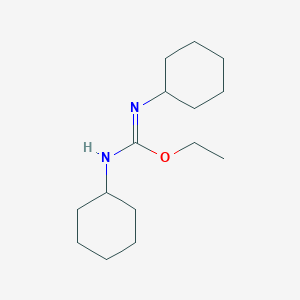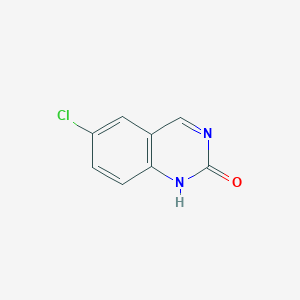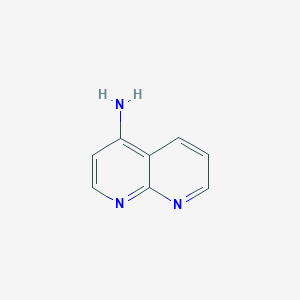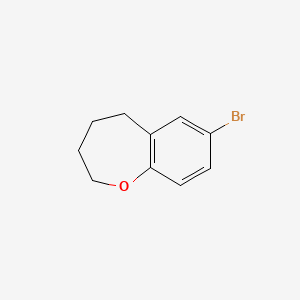
7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine
説明
7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzoxepines, which are known for their diverse biological activities.
科学的研究の応用
Ligand Development for Dopamine Receptors
Research on derivatives of tetrahydro-1-benzoxepine, such as 6-bromo derivatives, has demonstrated their high affinity at the D1 dopamine receptor. These compounds have been synthesized and evaluated for their affinity, showing virtually identical affinities to their 6-chloro counterparts. This class of compounds has been identified as suitable candidates for further in vivo studies, highlighting their potential in the development of therapeutic agents targeting dopamine receptors (Neumeyer et al., 1991).
Synthesis of CCR5 Antagonists
7-Bromo-2,3-dihydro-1H-1-benzazepine derivatives have been utilized in the practical synthesis of orally active CCR5 antagonists, demonstrating the compound's role in the development of new therapeutics. A novel method involving the Suzuki−Miyaura reaction followed by hydrolysis and amidation has been established, providing a cost-effective approach without the need for chromatographic purification (Ikemoto et al., 2005).
Kinase Inhibitor Development
The benzoxazepine core, including 7-bromobenzoxazepine, is a key component in several kinase inhibitors. Research into the scalable synthesis of this core has been reported, with the process development focusing on efficient synthesis routes. This work has implications for the production of kinase inhibitors, including those acting on the mTOR pathway, demonstrating the versatility of 7-bromobenzoxazepine in medicinal chemistry (Naganathan et al., 2015).
Palladium-Catalyzed Synthesis
The compound has also been explored in the context of palladium-catalyzed synthetic methods. Research has shown its utility in the synthesis of 2-substituted and 2,5-disubstituted benzoxepines, highlighting its role in the development of complex organic molecules. This methodology provides moderate to excellent yields of benzoxepines, demonstrating the compound's utility in organic synthesis (Lautens et al., 2002).
Solid-Phase Synthesis
A solid-phase strategy for the synthesis of benzazepine derivatives has been developed, showcasing the flexibility of 7-bromobenzoxazepine-based scaffolds in the synthesis of G-protein coupled receptor-targeted (GPCR-targeted) compounds. This approach exemplifies the compound's utility in the rapid generation of diverse molecular libraries for pharmaceutical research (Boeglin et al., 2007).
特性
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1-benzoxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKLOHRHBYKOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2=C(C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535718 | |
| Record name | 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93591-69-6 | |
| Record name | 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



